3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide
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Overview
Description
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . It is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
The synthesis of 3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid, dimethylamine, and sulfamoyl chloride.
Reaction Conditions: The reaction typically involves the formation of an amide bond between the carboxyl group of 3-hydroxybenzoic acid and the dimethylamine group
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. .
Chemical Reactions Analysis
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfamoyl group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-Hydroxy-N,N-dimethylpropanamide and N,N-Dimethyl-3-sulfamoylbenzamide share structural similarities
Uniqueness: The presence of the sulfamoyl group in this compound distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-11(2)9(13)6-4-3-5-7(12)8(6)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15) |
InChI Key |
IDFMOUWNHJMVBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
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